molecular formula C13H16Cl2N2O B5669931 1-acetyl-4-(2,3-dichlorobenzyl)piperazine

1-acetyl-4-(2,3-dichlorobenzyl)piperazine

Cat. No. B5669931
M. Wt: 287.18 g/mol
InChI Key: VGUYUIAHIGXMHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Acetyl-4-(2,3-dichlorobenzyl)piperazine, also known as ACEP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties. ACEP belongs to the family of piperazine derivatives, which are known for their diverse biological activities. In

Scientific Research Applications

1-acetyl-4-(2,3-dichlorobenzyl)piperazine has been studied extensively for its potential pharmacological properties, including its anticonvulsant, anxiolytic, and neuroprotective effects. It has also been investigated for its potential as a drug candidate for the treatment of neurological disorders, such as epilepsy and anxiety.

Mechanism of Action

The exact mechanism of action of 1-acetyl-4-(2,3-dichlorobenzyl)piperazine is not fully understood, but it is believed to act on the GABAergic system in the brain. 1-acetyl-4-(2,3-dichlorobenzyl)piperazine has been shown to increase the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This leads to a reduction in the excitability of neurons, which may contribute to its anticonvulsant and anxiolytic effects.
Biochemical and physiological effects
1-acetyl-4-(2,3-dichlorobenzyl)piperazine has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter release, the reduction of oxidative stress, and the inhibition of cell death pathways. These effects may contribute to its potential neuroprotective properties.

Advantages and Limitations for Lab Experiments

One advantage of using 1-acetyl-4-(2,3-dichlorobenzyl)piperazine in lab experiments is its relatively simple synthesis method, which makes it accessible to researchers. However, one limitation is that its pharmacological properties have not been fully characterized, and further studies are needed to fully understand its potential therapeutic applications.

Future Directions

There are several future directions for research on 1-acetyl-4-(2,3-dichlorobenzyl)piperazine. One area of focus could be to further investigate its potential as a treatment for neurological disorders, such as epilepsy and anxiety. Another area of interest could be to explore its potential as a neuroprotective agent, particularly in the context of neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of 1-acetyl-4-(2,3-dichlorobenzyl)piperazine and its effects on the GABAergic system.

Synthesis Methods

The synthesis of 1-acetyl-4-(2,3-dichlorobenzyl)piperazine involves the reaction between 2,3-dichlorobenzylamine and acetyl piperazine in the presence of a catalyst. The reaction is carried out under reflux in an organic solvent, such as ethanol or methanol. The resulting product is then purified using a chromatographic technique, such as column chromatography or HPLC.

properties

IUPAC Name

1-[4-[(2,3-dichlorophenyl)methyl]piperazin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Cl2N2O/c1-10(18)17-7-5-16(6-8-17)9-11-3-2-4-12(14)13(11)15/h2-4H,5-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGUYUIAHIGXMHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)CC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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